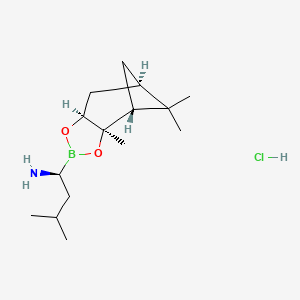

(S)-BoroLeu-(-)-Pinanediol-hydrochloride

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

This involves understanding the chemical reactions used to synthesize the compound. It includes the reactants, conditions, catalysts, and the yield of the reaction .Molecular Structure Analysis

Techniques like X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used to determine the molecular structure .Chemical Reactions Analysis

This involves studying how the compound reacts with other substances. It includes understanding the reaction mechanism, the products formed, and the conditions required for the reaction .Physical And Chemical Properties Analysis

This includes studying properties like melting point, boiling point, solubility, stability, reactivity, and spectral properties .科学研究应用

Hydrolysis and Synthesis Methods

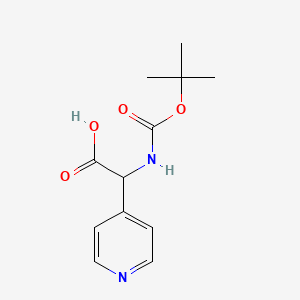

The scientific research applications of (S)-BoroLeu-(-)-Pinanediol-hydrochloride involve various hydrolysis and synthesis techniques. For instance, Pinanediol boronic esters can be hydrolyzed by several methods, including the use of boron trichloride, lithium aluminum hydride, or conversion to other boronic esters. However, complete hydrolysis of pinanediol esters is not always achieved, indicating a potential area for further research and development (Matteson & Man, 1996). Similarly, methods for the synthesis and resolution of the pinanediol ester of prolineboronic acid have been described, exploiting the ease of both lithiation and reduction of boc-pyrrole (Kelly Terence Alfred et al., 1993).

Enzyme-Inhibition Studies

The compound's prolineboronate ester, particularly suitable for enzyme-inhibition studies, is efficiently synthesized using the pinanediol ester, highlighting its potential application in biochemical and pharmacological research (Kelly Terence Alfred et al., 1993).

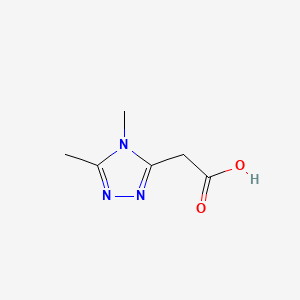

Asymmetric Synthesis and Chain Extensions

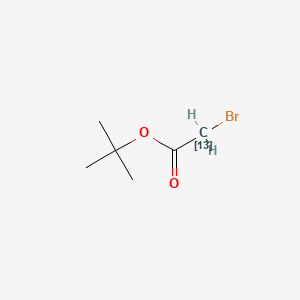

(S)-BoroLeu-(-)-Pinanediol-hydrochloride plays a crucial role in asymmetric synthesis. For example, it's involved in the synthesis of amino acids from boronic esters, where conversion of (s)-pinanediol (1S)-1-haloalkylboronates to (1R)-1-azido boronates, followed by specific reactions, yields L-amino acids with high enantiomeric excess (Matteson & Beedle, 1987). Moreover, it's utilized in the asymmetric synthesis of tertiary alcohols from α-halo boronic esters, showcasing the compound's versatility in creating chirally biased molecules (Matteson & Hurst, 1990).

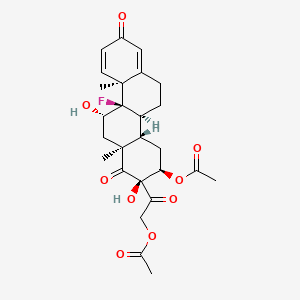

Stability and Decomposition Studies

Research has also been conducted on the stability and decomposition of the compound's derivatives, such as hydroxymethylboronic acid and its pinanediol ester, revealing insights into their stability under various conditions and potential for asymmetric synthesis (Matteson, 2011).

Directed Chiral Synthesis

The compound is essential in directed chiral synthesis of amino acids and other molecules, providing methods for absolute control of stereochemistry, useful in creating chiral alcohols and enzyme inhibitors (Matteson et al., 1985).

安全和危害

未来方向

属性

IUPAC Name |

(1S)-3-methyl-1-[(1R,2R,6S,8R)-2,9,9-trimethyl-3,5-dioxa-4-boratricyclo[6.1.1.02,6]decan-4-yl]butan-1-amine;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H28BNO2.ClH/c1-9(2)6-13(17)16-18-12-8-10-7-11(14(10,3)4)15(12,5)19-16;/h9-13H,6-8,17H2,1-5H3;1H/t10-,11-,12+,13-,15-;/m1./s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XIWVZUJBIPFACB-PYRZAVJBSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC2CC3CC(C3(C)C)C2(O1)C)C(CC(C)C)N.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

B1(O[C@H]2C[C@H]3C[C@@H]([C@]2(O1)C)C3(C)C)[C@@H](CC(C)C)N.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H29BClNO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00657811 |

Source

|

| Record name | (1S)-3-Methyl-1-[(3aR,4R,6R,7aS)-3a,5,5-trimethylhexahydro-2H-4,6-methano-1,3,2-benzodioxaborol-2-yl]butan-1-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00657811 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

301.7 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(S)-BoroLeu-(-)-Pinanediol-hydrochloride | |

CAS RN |

945606-99-5 |

Source

|

| Record name | (1S)-3-Methyl-1-[(3aR,4R,6R,7aS)-3a,5,5-trimethylhexahydro-2H-4,6-methano-1,3,2-benzodioxaborol-2-yl]butan-1-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00657811 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-[(Dimethylamino)methyl]-1,2-dimethylbenzimidazol-5-ol](/img/structure/B571494.png)

![Carbamic acid, (octahydro-2aH-cycloprop[cd]inden-2a-yl)-, methyl ester (9CI)](/img/structure/B571499.png)

![3-Amino-1,5-diimino-1H,5H-pyrazolo[1,2-a][1,2,4]triazole-6-carboxylic acid](/img/structure/B571511.png)